1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one
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Overview
Description
1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H10N4O It is known for its unique structure, which includes a phenyldiazenyl group attached to a tetrahydro-3H-pyrazol-3-one ring
Scientific Research Applications
1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular function
Biochemical Pathways
The compound 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one is known to regulate the TGF-β2/SMADs and Non-SMAD signaling pathways, affecting the expression levels of Collagen I, and Fibronectin Proteins . These pathways play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Result of Action
The compound this compound has been shown to have protective effects against posterior capsular opacification by regulating TGF-β2/SMADs and Non-SMAD signaling, Collagen I, and Fibronectin Proteins . This suggests that the compound may have potential therapeutic applications in the treatment of conditions related to these cellular processes.
Preparation Methods
The synthesis of 1-(2-phenyldiazenyl)tetrahydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the diazotization of aniline derivatives followed by coupling with a suitable pyrazolone derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazolone ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-(2-Phenyldiazenyl)tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the diazenyl group, which significantly alters its reactivity and applications.
2-Phenyldiazenyl-1,3-diketones: These compounds have a similar diazenyl group but differ in the core structure, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-phenyldiazenylpyrazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-6-7-13(11-9)12-10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVZCXQKRXZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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